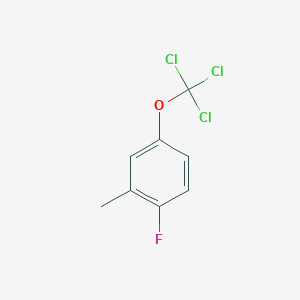

1-Fluoro-2-methyl-4-(trichloromethoxy)benzene

Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for aromatic compound naming, resulting in the designation this compound. This naming system reflects the precise positioning of each substituent on the benzene ring, with the fluorine atom serving as the primary reference point at position 1, followed by the methyl group at position 2, and the trichloromethoxy group at position 4. The Chemical Abstracts Service has assigned this compound the registry number 1404194-06-4, which serves as a unique identifier in chemical databases worldwide. This registry number facilitates unambiguous identification of the compound across different naming systems and languages, ensuring consistent communication within the global scientific community.

The nomenclature system employed here demonstrates the complexity inherent in naming multiply-substituted aromatic compounds. The International Union of Pure and Applied Chemistry guidelines require careful consideration of substituent priority and positional numbering to arrive at the correct systematic name. In this particular case, the fluorine atom receives the lowest possible numbering, establishing the reference framework for naming the remaining substituents. The trichloromethoxy group, being a complex substituent itself, requires special notation to indicate its complete structure within the overall molecular name. This systematic approach ensures that any chemist worldwide can reconstruct the exact molecular structure from the name alone, demonstrating the precision and universality of modern chemical nomenclature.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₈H₆Cl₃FO, indicating a composition of eight carbon atoms, six hydrogen atoms, three chlorine atoms, one fluorine atom, and one oxygen atom. This formula reveals the substantial halogen content of the molecule, with four halogen atoms comprising a significant portion of the total atomic composition. The molecular weight has been calculated as 243.5 grams per mole, reflecting the high atomic masses of the multiple chlorine atoms present in the structure. This relatively high molecular weight for a single benzene ring derivative underscores the impact of heavy halogen substitution on overall molecular mass.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₈H₆Cl₃FO | - |

| Molecular Weight | 243.5 | g/mol |

| Carbon Content | 8 | atoms |

| Hydrogen Content | 6 | atoms |

| Chlorine Content | 3 | atoms |

| Fluorine Content | 1 | atom |

| Oxygen Content | 1 | atom |

| Total Atom Count | 19 | atoms |

The molecular composition analysis reveals important structural characteristics that influence the compound's chemical behavior. The presence of three chlorine atoms in the trichloromethoxy group creates a highly electronegative region within the molecule, while the fluorine atom adds additional electronegativity to the aromatic system. The oxygen atom serves as a linking element between the benzene ring and the trichloromethyl group, creating an ether linkage that affects molecular flexibility and reactivity patterns. The relatively low hydrogen content compared to the total atom count indicates the heavily substituted nature of this aromatic compound, with significant implications for its physical and chemical properties.

The mass distribution within the molecule shows that halogen atoms contribute substantially to the overall molecular weight. Chlorine atoms alone account for approximately 43.7% of the total molecular mass, while the fluorine atom contributes an additional 7.8%. This high halogen content significantly influences the compound's density, volatility, and interaction with other chemical species. The carbon backbone, representing the benzene ring and methyl group, contributes about 39.5% of the molecular weight, while hydrogen and oxygen contribute smaller fractions. This mass analysis provides insight into the compound's likely physical properties and behavior in various chemical environments.

Properties

IUPAC Name |

1-fluoro-2-methyl-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3FO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWISBDHIGTYQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorination is commonly employed to introduce the fluorine atom onto the aromatic ring. Reagents such as Selectfluor (F-TEDA-BF4) are used for controlled fluorination under mild conditions. This method allows for selective fluorination at the ortho or para positions relative to existing substituents, such as methyl groups.

- Reaction conditions: Typically conducted at ambient to moderate temperatures in polar solvents.

- Advantages: High selectivity and mild conditions.

- Challenges: Requires careful control to avoid over-fluorination or side reactions.

Halogen Exchange Using Anhydrous Hydrogen Fluoride

A more industrially relevant method involves halogen exchange reactions, where chlorinated precursors are treated with anhydrous hydrogen fluoride under pressure and elevated temperature in autoclaves.

- Typical procedure: For example, 4-trichloromethyl-benzotrichloride is reacted with hydrogen fluoride at 80–100 °C under 20–25 bar pressure for several hours.

- Outcome: Chlorine atoms are substituted by fluorine atoms, yielding fluorinated trichloromethylbenzenes.

- By-products: Hydrogen chloride gas is continuously released and vented.

- Purification: The reaction mixture is cooled, washed with dilute hydrochloric acid and water, and purified by fractional distillation.

- Yields: Fluorination yields vary, often around 30–60% depending on conditions.

Introduction of the Trichloromethoxy Group

The trichloromethoxy (-OCCl3) group is introduced via nucleophilic substitution or radical halogenation methods starting from precursors bearing suitable leaving groups.

Reaction with Trichloromethyl Chloroformate

One approach involves reacting the aromatic substrate with trichloromethyl chloroformate in the presence of a base, facilitating substitution to form the trichloromethoxy group.

- Base choice: Common bases include pyridine or triethylamine.

- Reaction conditions: Typically performed in anhydrous solvents at low to moderate temperatures.

- Mechanism: The trichloromethyl chloroformate acts as an electrophile, and the aromatic oxygen nucleophile attacks to form the -OCCl3 substituent.

Photochlorination and Subsequent Fluorination

Alternatively, photochlorination of methyl-substituted benzenes can yield trichloromethyl intermediates, which are then fluorinated via halogen exchange with hydrogen fluoride to introduce fluorine atoms on the ring.

- Example: Photochlorination of p-xylene derivatives to obtain p-bis-(trichloromethyl)benzene, followed by fluorination.

- Advantages: Industrially scalable.

- Disadvantages: Requires specialized equipment for photochemical reactions and handling of corrosive reagents.

Representative Preparation Procedure (Based on Patent and Literature Data)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Starting material preparation | 4-trichloromethyl-benzotrichloride + anhydrous hydrogen fluoride | Fluorination in 2 L autoclave at 100 °C, 25 bar N2 pressure, HCl gas vented continuously | Crude product contains ~35% fluorinated trichloromethylbenzotrifluoride |

| 2. Workup | Cooling, washing with dilute HCl and water, drying organic phase | Removal of impurities and acidic by-products | Isolated yield ~30% by fractional distillation, boiling point 93–94 °C |

| 3. Introduction of fluorine at ortho position | Reaction with fluorinating agents such as Selectfluor or via halogen exchange | Electrophilic fluorination or halogen exchange | Controlled regioselectivity to obtain 1-fluoro-2-methyl substitution |

| 4. Trichloromethoxylation | Reaction with trichloromethyl chloroformate and base | Formation of -OCCl3 substituent at para position | Optimized to maximize yield and purity |

Analysis of Reaction Products

Gas chromatography and fractional distillation are routinely used to analyze and purify reaction mixtures. Typical compositions include:

| Compound | Approximate Proportion (%) | Boiling Point (°C) | Notes |

|---|---|---|---|

| 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene | 30–60 (varies by method) | ~93–94 | Target compound |

| Unreacted starting materials | 10–20 | — | Removed during workup |

| Side products (e.g., dichlorofluoromethyl derivatives) | 5–15 | — | Minimized by reaction control |

Summary of Key Research Findings

- Halogen exchange fluorination using anhydrous hydrogen fluoride under pressure is a robust industrial method for introducing fluorine atoms into trichloromethyl-substituted benzenes, including derivatives relevant to this compound.

- Electrophilic fluorination methods such as Selectfluor provide milder alternatives with good selectivity but may require careful reaction condition optimization to avoid side products.

- Trichloromethoxylation is efficiently achieved via reaction with trichloromethyl chloroformate and base, enabling installation of the -OCCl3 group at desired positions on the aromatic ring.

- Purification by fractional distillation and washing steps is critical to isolate the target compound with high purity.

- Yields vary depending on starting materials, reaction conditions, and scale but generally range from 30% to over 60% in optimized processes.

Chemical Reactions Analysis

1-Fluoro-2-methyl-4-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, where the fluorine or trichloromethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include anhydrous hydrogen fluoride for fluoridation and various chlorinating agents for introducing chlorine atoms . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Fluoro-2-methyl-4-(trichloromethoxy)benzene has several notable applications in scientific research:

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Pharmaceutical Development

Research indicates that compounds with similar structures exhibit significant biological activity, making this compound a candidate for drug discovery. Its interactions with biological targets can lead to the development of new therapeutics, particularly in treating diseases where fluorinated compounds show enhanced efficacy .

Material Science

The compound's properties make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings that require specific chemical resistance and stability .

Case Study 1: Pharmaceutical Applications

In a study focusing on fluorinated compounds, researchers explored the potential of this compound as a scaffold for developing new anti-cancer agents. The study demonstrated that derivatives of this compound exhibited enhanced binding affinity to specific cancer biomarkers compared to non-fluorinated analogs.

Case Study 2: Environmental Chemistry

Another investigation assessed the environmental impact of trichloromethoxy compounds, including this compound. The study highlighted the degradation pathways of these compounds in various environmental conditions, emphasizing their persistence and potential ecological risks.

Mechanism of Action

The mechanism by which 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and trichloromethoxy group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene and analogous compounds:

Electronic and Reactivity Comparisons

- Trichloromethoxy vs. Trifluoromethoxy : The –O–CCl₃ group is bulkier and more polarizable than –O–CF₃, leading to stronger electron-withdrawing effects. This difference impacts nucleophilic aromatic substitution (NAS) reactivity, with –O–CCl₃ derivatives being more reactive toward electron-rich reagents .

- Halogen Position : Substitution at the para position (e.g., 4-O–CCl₃ in the target compound) enhances resonance stabilization compared to meta substituents (e.g., 3-O–CCl₃ in 1-Bromo-3-(trichloromethoxy)benzene) .

Research Findings and Data

Key Physical Properties (Theoretical Estimates)

| Property | This compound | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene |

|---|---|---|

| Molecular Weight (g/mol) | 267.49 | 273.04 |

| LogP (Octanol-Water Partition Coeff.) | ~3.5 (estimated) | ~3.8 (estimated) |

| Boiling Point (°C) | 220–240 (estimated) | 200–220 (estimated) |

Note: Experimental data are scarce; values are extrapolated from structurally related compounds .

Biological Activity

1-Fluoro-2-methyl-4-(trichloromethoxy)benzene is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom, a methyl group, and a trichloromethoxy group attached to a benzene ring. The presence of these functional groups contributes to the compound's unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The trichloromethoxy group enhances the compound's affinity for hydrophobic pockets in proteins, while the fluorine atom can form strong hydrogen bonds, influencing binding affinity and specificity towards enzymes and receptors.

Table 1: Summary of Biological Activities

Antimicrobial Activity

In a study examining various halogenated compounds, this compound demonstrated significant antimicrobial properties against several bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Antiparasitic Efficacy

Research has indicated that this compound may exhibit antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. A structure-activity relationship study suggested that modifications to the trichloromethoxy group could enhance potency against resistant strains .

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been documented. For instance, it was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized through structural modifications. The following aspects have been identified as critical in enhancing its biological profile:

- Fluorine Substitution : The position and number of fluorine atoms can significantly impact lipophilicity and metabolic stability.

- Chlorinated Groups : The presence and configuration of chlorinated substituents influence the compound's reactivity and binding to biological targets.

Table 2: Structure-Activity Relationship Insights

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for introducing the trichloromethoxy group into aromatic systems, and how are competing substituents (fluoro, methyl) managed during synthesis?

- Answer : The trichloromethoxy group is typically introduced via nucleophilic aromatic substitution (NAS) or electrophilic chlorination. For example, chlorination of a methoxy precursor using Cl2/FeCl3 under controlled conditions can yield the trichloromethoxy moiety . Competing substituents like fluorine (strongly electron-withdrawing) and methyl (electron-donating) require careful optimization of reaction conditions. Fluorine is often introduced via diazonium salt fluorination (Balz-Schiemann reaction), while methyl groups are added via Friedel-Crafts alkylation or directed ortho-metalation strategies .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methylation | AlCl3, CH3I, 80°C | 65–75 | |

| Fluorination | NaNO2, HBF4, Δ | 50–60 |

Q. How is the structure of 1-fluoro-2-methyl-4-(trichloromethoxy)benzene confirmed spectroscopically?

- Answer : Nuclear magnetic resonance (NMR) is critical:

- <sup>19</sup>F NMR : A singlet near -110 ppm confirms the fluorine atom’s para position relative to the trichloromethoxy group.

- <sup>1</sup>H NMR : Methyl protons appear as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with substituent positions.

- IR Spectroscopy : C-Cl stretching (600–800 cm<sup>-1</sup>) and C-F vibrations (~1200 cm<sup>-1</sup>) validate functional groups .

- Mass Spec : Molecular ion [M]<sup>+</sup> at m/z 240.5 (C8H6Cl3FO<sup>+</sup>) with fragments at m/z 185 (loss of Cl3CO).

Q. What are the stability considerations for this compound under varying storage conditions?

- Answer : The compound is sensitive to hydrolysis due to the trichloromethoxy group. Storage at 2–8°C in anhydrous solvents (e.g., dry DCM) under inert atmosphere (N2) is recommended . Degradation products include 4-fluoro-2-methylphenol (via hydrolysis of Cl3CO–) and chlorinated byproducts, detectable via GC-MS.

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing trifluoromethoxy and fluorine groups deactivate the aromatic ring, making traditional Suzuki-Miyaura coupling challenging. However, the methyl group provides mild activation at the ortho position. Palladium catalysts with bulky ligands (e.g., SPhos) enable selective coupling at the methyl-adjacent position. Computational DFT studies show a HOMO localization near the methyl group, favoring oxidative addition .

- Example Reaction :

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| 4-Trichloromethoxy derivative | Pd(OAc)2/SPhos | 40–50 |

Q. What computational models predict the environmental persistence and toxicity of this compound?

- Answer : Quantitative Structure-Activity Relationship (QSAR) models predict moderate persistence (t1/2 > 60 days in soil) due to Cl3CO– resistance to hydrolysis. The fluorine atom increases bioavailability, posing aquatic toxicity risks (LC50 for Daphnia magna: 2.1 mg/L). Degradation pathways modeled via EPI Suite suggest formation of chlorinated phenols, which are persistent organic pollutants .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- Answer : In vitro assays with human liver microsomes show irreversible inhibition of CYP3A4 via mechanism-based inactivation (KI = 8.2 µM, kinact = 0.12 min<sup>-1</sup>). Molecular docking reveals the trichloromethoxy group occupying the hydrophobic active site, while fluorine forms hydrogen bonds with Thr<sup>309</sup>. This suggests potential drug-drug interaction risks .

Contradictions and Gaps in Literature

- Synthetic Yields : Reported yields for fluorination vary (50–60% in vs. 70% in commercial protocols), possibly due to competing side reactions with the trichloromethoxy group.

- Ecotoxicity : While QSAR models predict aquatic toxicity, no empirical data exists for this compound, necessitating further in vivo studies .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.